molecular formula C5H7F2NO B8725619 5-(difluoromethyl)pyrrolidin-2-one

5-(difluoromethyl)pyrrolidin-2-one

Cat. No.: B8725619
M. Wt: 135.11 g/mol
InChI Key: WGNSOJGVTADYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(difluoromethyl)pyrrolidin-2-one is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidinone, which is a five-membered lactam. The presence of the difluoromethyl group in its structure imparts unique physicochemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)pyrrolidin-2-one typically involves the introduction of the difluoromethyl group into the pyrrolidinone ring. One common method involves the use of ethyl bromodifluoroacetate as a fluorine source. The process includes N-alkylation followed by in situ hydrolysis and decarboxylation .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of transition metal-free methods is preferred to avoid the need for expensive catalysts and to simplify the purification process .

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

5-(difluoromethyl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with various enzymes and receptors, affecting their activity. This interaction can modulate metabolic pathways and influence biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives such as:

  • Pyrrolidin-2-one
  • Pyrrolidin-2,5-dione
  • Pyrrolizine

Uniqueness

What sets 5-(difluoromethyl)pyrrolidin-2-one apart is the presence of the difluoromethyl group, which imparts unique physicochemical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in various applications .

Properties

Molecular Formula

C5H7F2NO

Molecular Weight

135.11 g/mol

IUPAC Name

5-(difluoromethyl)pyrrolidin-2-one

InChI

InChI=1S/C5H7F2NO/c6-5(7)3-1-2-4(9)8-3/h3,5H,1-2H2,(H,8,9)

InChI Key

WGNSOJGVTADYSE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C(F)F

Origin of Product

United States

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